molecular formula C10H10O4 B181462 Methyl 3-formyl-4-methoxybenzoate CAS No. 145742-55-8

Methyl 3-formyl-4-methoxybenzoate

Cat. No.: B181462
CAS No.: 145742-55-8
M. Wt: 194.18 g/mol
InChI Key: NTQXOXZCWHKHOA-UHFFFAOYSA-N
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Description

Methyl 3-formyl-4-methoxybenzoate: is an organic compound with the molecular formula C10H10O4 . It is a derivative of benzoic acid, featuring a formyl group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

Methyl 3-formyl-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

“Methyl 3-formyl-4-methoxybenzoate” is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-formyl-4-methoxybenzoate can be synthesized through several methods. One common approach involves the formylation of methyl 4-methoxybenzoate using a Vilsmeier-Haack reaction.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis routes, starting from readily available precursors such as methyl 4-methoxybenzoate. The process may include steps like formylation, purification, and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-formyl-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 3-formyl-4-methoxybenzoate depends on its specific application. In chemical reactions, the formyl group acts as an electrophile, participating in various nucleophilic addition and substitution reactions. The methoxy group can influence the reactivity of the benzene ring by donating electron density through resonance and inductive effects .

Comparison with Similar Compounds

    Methyl 4-formylbenzoate: Similar structure but lacks the methoxy group.

    Methyl 3-formylbenzoate: Similar structure but lacks the methoxy group.

    Methyl 4-methoxybenzoate: Similar structure but lacks the formyl group.

Uniqueness: Methyl 3-formyl-4-methoxybenzoate is unique due to the presence of both formyl and methoxy groups on the benzene ring. This combination of functional groups allows for diverse reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-formyl-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQXOXZCWHKHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299253
Record name Methyl 3-formyl-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145742-55-8
Record name Methyl 3-formyl-4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145742-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-formyl-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 3-formyl-4-hydroxybenzoate (2.06 g, 11.4 mmol) and K2CO3 (2.36 g, 17.1 mmol) were stirred in 50 mL of DMF. Methyl iodide (1.42 mL, 22.8 mmol) was added via syringe, and the reaction was stirred for 6 hours at rt. The reaction was poured into H2O and diethyl ether, and the layers were separated. The organic layer was washed with brine, and the combined aqueous layers were extracted with diethyl ether. The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo to afford 2.24 g of crude desired product. 1H NMR (400 MHz, DMSO-d6): δ 10.33 (s, 1H), 8.23 (d, J=2.2 Hz, 1H), 8.20 (dd, J=8.8, 2.2 Hz, 1H), 7.36 (d, J=8.8 Hz, 1H), 3.99 (s, 3H), 3.83 (s, 3H).
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
2.36 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

24.8 mL (398 mmol) of methyl iodide were added dropwise to a room temperature suspension of 30.0 g (181 mmol) of 3-formyl-4-hydroxybenzoic acid (from Example 36) and 75 g (542 mmol) of K2CO3 in 250 mL of dry dimethylformamide (DMF). After stirring 4 hours at room temperature, the reaction mixture was diluted with 2 L H2O and extracted four times with 750 mL ethyl acetate. The ethyl acetate extracts were washed three times with 500 mL H2O, one time with 300 mL 1N NaOH, one time with 500 mL H2O, one time with 250 mL brine, and dried over Na2SO4. Filtration, concentration of filtrate and drying under vacuum gave 20.35 g of pure product as pale yellow needles. 58% yield.
Quantity
24.8 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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